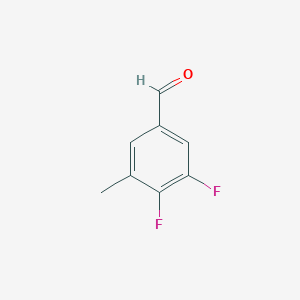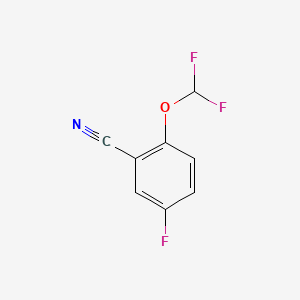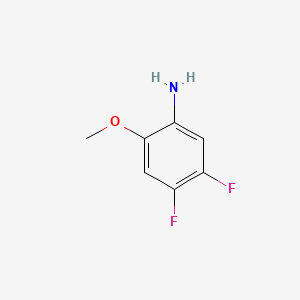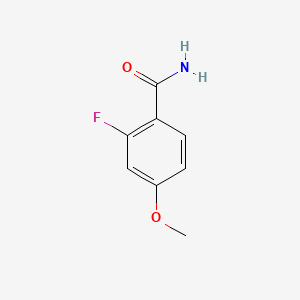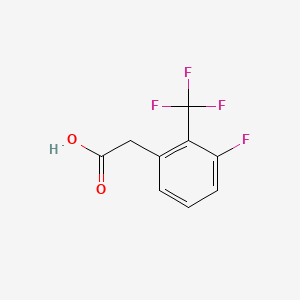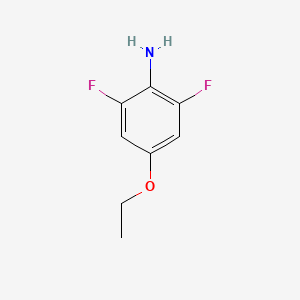
1-(4-Nitrophenyl)cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Applications De Recherche Scientifique
Organocatalytic Reactions
1-(4-Nitrophenyl)cyclobutanecarboxylic acid shows potential applications in organocatalysis, specifically in the enantioselective Michael addition of aldehydes to nitro alkenes. The presence of 4-NO2C6H4OH, a derivative of 1-(4-Nitrophenyl)cyclobutanecarboxylic acid, enhances the effectiveness of this reaction, allowing for reduced amounts of catalyst and leading to the fast formation of amino-nitro-cyclobutane, which is crucial in the reaction process (Patora-Komisarska et al., 2011).
Corrosion Inhibition
The compound demonstrates significant potential in inhibiting the corrosion of stainless steel in acidic environments. 1-(4-Nitrophenyl)-5-amino-1H-tetrazole, a molecule closely related to 1-(4-Nitrophenyl)cyclobutanecarboxylic acid, effectively adsorbs onto stainless steel surfaces, thereby hindering acid-induced corrosion. This property is substantiated through electrochemical studies and is further supported by computational quantum chemical analysis (Ehsani et al., 2014).
Structural Studies and Material Science
1-(4-Nitrophenyl)cyclobutanecarboxylic acid and its derivatives are also instrumental in the structural study of materials. For instance, the study of organic salt based on imidazole derivatives and cyclobutane-1,1-dicarboxylic acid, closely associated with 1-(4-Nitrophenyl)cyclobutanecarboxylic acid, has revealed insights into gelation behavior and molecular packing, which are critical in material science for developing new materials with tailored properties (Ballabh et al., 2003).
Propriétés
IUPAC Name |
1-(4-nitrophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)11(6-1-7-11)8-2-4-9(5-3-8)12(15)16/h2-5H,1,6-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFMHXAUNXCFAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596111 |
Source


|
| Record name | 1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)cyclobutanecarboxylic acid | |
CAS RN |
202737-42-6 |
Source


|
| Record name | 1-(4-Nitrophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







